molecular formula C22H22N4O4 B3957588 5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE

5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE

Cat. No.: B3957588
M. Wt: 406.4 g/mol
InChI Key: PTERCQACJBDWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE is a complex organic compound that features a benzoylpiperazine moiety, a furan ring, and a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE typically involves multi-step organic reactions. The process often starts with the preparation of the benzoylpiperazine intermediate, followed by the introduction of the furan ring and the nitroaniline group through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the furan ring structure and have similar biological activities.

    Piperazine derivatives: Compounds with the piperazine moiety exhibit similar pharmacological properties.

    Nitroaniline derivatives: These compounds have similar chemical reactivity due to the presence of the nitro group.

Uniqueness

5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its multi-functional nature makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-22(17-5-2-1-3-6-17)25-12-10-24(11-13-25)18-8-9-21(26(28)29)20(15-18)23-16-19-7-4-14-30-19/h1-9,14-15,23H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTERCQACJBDWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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